molecular formula C15H15N3O2 B14055051 [(2-Phenylmethoxyphenyl)methylideneamino]urea CAS No. 81263-71-0

[(2-Phenylmethoxyphenyl)methylideneamino]urea

Cat. No.: B14055051
CAS No.: 81263-71-0
M. Wt: 269.30 g/mol
InChI Key: YXEJEKKXIVERJH-UHFFFAOYSA-N
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Description

[(2-Phenylmethoxyphenyl)methylideneamino]urea is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a phenylmethoxy group attached to a phenyl ring, which is further linked to a methylideneamino group and a urea moiety. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Phenylmethoxyphenyl)methylideneamino]urea typically involves the reaction of 2-phenylmethoxybenzaldehyde with urea in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(2-Phenylmethoxyphenyl)methylideneamino]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylmethoxy group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenylmethoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral and antibacterial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(2-Phenylmethoxyphenyl)methylideneamino]urea involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

[(2-Phenylmethoxyphenyl)methylideneamino]urea can be compared with other similar compounds, such as:

    [(2-Phenylmethoxyphenyl)methylideneamino]guanidine: Known for its antiviral activity against SARS-coronavirus-2.

    [(2-Methoxyphenyl)methylideneamino]urea: Exhibits similar chemical reactivity but with different biological activities.

    [(2-Bromophenyl)methylideneamino]urea: Shows enhanced antibacterial properties due to the presence of the bromine atom.

Properties

CAS No.

81263-71-0

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

[(2-phenylmethoxyphenyl)methylideneamino]urea

InChI

InChI=1S/C15H15N3O2/c16-15(19)18-17-10-13-8-4-5-9-14(13)20-11-12-6-2-1-3-7-12/h1-10H,11H2,(H3,16,18,19)

InChI Key

YXEJEKKXIVERJH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)N

Origin of Product

United States

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